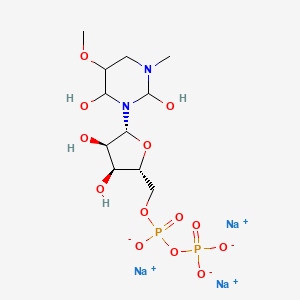

5-OMe-UDP trisodium salt

Description

Properties

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O13P2.3Na/c1-12-3-5(23-2)9(16)13(11(12)17)10-8(15)7(14)6(25-10)4-24-28(21,22)26-27(18,19)20;;;/h5-11,14-17H,3-4H2,1-2H3,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3/t5?,6-,7-,8-,9?,10-,11?;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOCSFADHRLMQ-QAUZTDKFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(N(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(C(N(C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N2Na3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Ome Udp

Established Synthetic Strategies for Uridine (B1682114) Diphosphate (B83284) Analogues

The synthesis of uridine diphosphate (UDP) analogues often involves the formation of a pyrophosphate bond, a critical step that has been the focus of extensive research. Several key strategies have been developed to achieve this transformation efficiently.

One of the most enduring and widely used methods is the phosphoromorpholidate approach , originally developed by Khorana and Moffatt. nih.gov This procedure involves the coupling of a sugar monophosphate with a uridine 5'-monophosphomorpholidate activated with a 4-morpholine-N,N'-dicyclohexylcarboxamidine salt. nih.gov This method remains a preferred route for synthesizing various UDP-sugar nucleotides. nih.gov

Another common strategy involves the use of phosphorimidazolide intermediates . mdpi.com These intermediates are highly reactive towards nucleophiles, making them excellent precursors for pyrophosphate bond formation. Typically, a 5'-nucleotide monophosphate (NMP), diphosphate (NDP), or triphosphate (NTP) is activated with N,N'-carbonyldiimidazole (CDI). mdpi.com The resulting phosphorimidazolide then reacts in situ with another 5'-nucleotide or pyrophosphate to form the desired dinucleotide. mdpi.com

The one-pot method using phosphorus oxychloride (POCl3) and a phosphoric acid salt is another established technique for synthesizing 5'-diphosphate analogues in moderate yields. nih.gov This sequential reaction provides a direct route to the desired products. nih.gov

Furthermore, the activation of nucleoside 5'-monophosphates with condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitates the synthesis of symmetrical dinucleotides. However, these reactions require strictly anhydrous conditions and often involve long reaction times. mdpi.com

These established methods provide a foundational toolkit for the synthesis of a wide array of UDP analogues, each with its own advantages and limitations regarding reaction conditions, yield, and purification requirements.

Advanced Approaches for 5-OMe-UDP and Structural Derivatives

Recent advancements in synthetic chemistry have led to more refined and efficient methods for the preparation of 5-OMe-UDP and its structural variants. These approaches often focus on improving yield, purity, and the ease of introducing modifications to the uridine scaffold.

A key development has been the use of phosphoromorpholidate chemistry in conjunction with N-methyl imidazolium (B1220033) chloride as a promoter . This protocol has been identified as a reliable method for synthesizing 5-substituted UDP-sugar derivatives, consistently providing the target compounds in good yields. nih.gov For instance, the synthesis of 5-iodo UDP-sugars using this method has been achieved with isolated yields of 40-43%. nih.gov These halogenated intermediates can then serve as versatile precursors for further derivatization, such as through Suzuki-Miyaura cross-coupling reactions to introduce various substituents at the 5-position. nih.gov

Another advanced strategy is the solid-phase synthesis of peptidouridine-containing small molecules . mit.edu This approach allows for the generation of diverse libraries of UDP-sugar mimics by systematically altering dipeptide compositions, N-terminal linkages, and pendant aryl groups. mit.edu While this method has been exemplified with peptidouridines, it holds potential for adaptation to other nucleosides, offering a streamlined process with minimal handling and purification steps. mit.edu

The synthesis of 5'-diphosphates can also be achieved by activating the corresponding 5'-monophosphate with 1,1'-carbonyldiimidazole, followed by the addition of a phosphoric acid tributylammonium (B8510715) salt. nih.gov This method has been successfully applied to the preparation of various 4-substituted-thio-UDP analogues. nih.gov

The general synthetic route to 5-OMe-UDP often starts with the methylation of uridine to produce 5-methoxyuridine (B57755). This is followed by phosphorylation to form 5-methoxyuridine-5'-monophosphate (5-OMe-UMP). Subsequent enzymatic or chemical phosphorylation steps convert 5-OMe-UMP into 5-OMe-UDP.

These advanced methodologies provide powerful tools for the synthesis of 5-OMe-UDP and a wide range of its structural derivatives, enabling the exploration of their biological activities.

Chemoenzymatic Synthesis Techniques for Nucleoside Diphosphates

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of nucleoside diphosphates, including 5-OMe-UDP, by combining the precision of enzymatic reactions with the versatility of chemical synthesis. These methods often offer high stereoselectivity and regioselectivity under mild reaction conditions.

A common chemoenzymatic route for nucleoside diphosphate synthesis involves the use of kinases and nucleotidyltransferases . In a typical pathway, a monosaccharide is first phosphorylated by a kinase to form a sugar-1-phosphate. nih.gov This intermediate then reacts with a nucleoside triphosphate, such as UTP, in a reaction catalyzed by a nucleotidyltransferase (also known as a pyrophosphorylase) to yield the desired UDP-sugar. nih.govfrontiersin.org

For the synthesis of 5-substituted analogues like 5-OMe-UDP, the process can begin with the chemical synthesis of the modified nucleoside, 5-methoxyuridine. This modified nucleoside can then be enzymatically converted to its monophosphate form (5-OMe-UMP) and subsequently to the diphosphate (5-OMe-UDP) using specific kinases. For example, nucleoside diphosphate kinase can catalyze the conversion of 5-OMe-UMP to 5-OMe-UDP.

One-pot multi-enzyme (OPME) systems have been developed to streamline the synthesis of UDP-sugars. escholarship.orggoogle.com These systems can, for instance, generate UDP-galactose from galactose and UTP through the sequential action of a galactokinase and a UDP-sugar pyrophosphorylase in a single reaction vessel. escholarship.org This approach has been successfully used to synthesize various sugar nucleotides and their derivatives. escholarship.org

Furthermore, enzymatic cascades have been designed for the efficient production of specific UDP-sugars. For example, UDP-xylose has been synthesized from UDP-glucose using a combination of UDP-glucose 6-dehydrogenase and UDP-xylose synthase. nih.gov Such enzymatic routes can be highly efficient and produce the target compound in high purity. nih.gov

The table below summarizes some of the enzymes used in the chemoenzymatic synthesis of nucleoside diphosphates and their roles.

| Enzyme | Role in Synthesis | Reference |

| Nucleoside Diphosphate Kinase | Phosphorylates 5-methoxyuridine-5'-monophosphate (5-OMe-UMP) to 5-methoxyuridine-5'-diphosphate (5-OMe-UDP). | |

| Kinases (general) | Phosphorylate monosaccharides to form sugar-1-phosphates, the initial step in many UDP-sugar syntheses. | nih.gov |

| Nucleotidyltransferases (Pyrophosphorylases) | Catalyze the reaction between a sugar-1-phosphate and a nucleoside triphosphate (e.g., UTP) to form a UDP-sugar. | nih.govfrontiersin.org |

| UDP-glucose 6-dehydrogenase | Converts UDP-glucose to UDP-glucuronic acid, an intermediate in the synthesis of other UDP-sugars. | nih.gov |

| UDP-xylose synthase | Catalyzes the formation of UDP-xylose from UDP-glucuronic acid. | nih.gov |

| Galactokinase | Phosphorylates galactose to galactose-1-phosphate in one-pot multi-enzyme systems. | escholarship.org |

These chemoenzymatic techniques offer a sustainable and efficient alternative to purely chemical methods for the synthesis of 5-OMe-UDP and other valuable nucleoside diphosphates.

Molecular and Cellular Mechanisms of 5 Ome Udp Action at the P2y6 Receptor

P2Y6 Receptor Binding Affinity and Activation Kinetics of 5-OMe-UDP

5-OMe-UDP demonstrates high potency as an agonist at the human P2Y6 receptor. Its efficacy is often compared to the endogenous ligand, uridine (B1682114) 5'-diphosphate (UDP). Studies have shown that 5-OMe-UDP is more potent than UDP in activating the P2Y6 receptor. acs.orgnih.gov The potency is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. For 5-OMe-UDP, the EC50 value at the P2Y6 receptor has been reported to be 0.08 µM. acs.orgnih.govmedchemexpress.com This indicates a higher affinity and/or efficacy compared to UDP, which has a reported EC50 of 0.14 µM. acs.orgnih.gov The enhanced potency of 5-OMe-UDP makes it a valuable tool for studying the function and signaling of the P2Y6 receptor. acs.org

| Compound | EC50 at P2Y6 Receptor (µM) |

|---|---|

| 5-OMe-UDP | 0.08 |

| UDP | 0.14 |

Intracellular Signaling Cascades Orchestrated by 5-OMe-UDP

The activation of the P2Y6 receptor by 5-OMe-UDP triggers a well-defined series of intracellular signaling events, characteristic of Gq-coupled receptors. alzdiscovery.orgnih.gov This signaling pathway is central to the cellular responses mediated by this receptor.

G-Protein Coupled Receptor (GPCR) Signal Transduction via Gq

The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are integral membrane proteins that belong to the GPCR superfamily. nih.govnih.gov Upon binding of an agonist like 5-OMe-UDP, the P2Y6 receptor undergoes a conformational change that enables it to couple to and activate heterotrimeric G-proteins of the Gq/11 family. alzdiscovery.orgnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to the dissociation of the Gαq subunit from the Gβγ dimer. mdpi.com

Phospholipase C (PLC) Pathway Activation

The dissociated and activated Gαq subunit directly interacts with and stimulates the enzyme phospholipase C-β (PLCβ). nih.govnih.govresearchgate.net PLC is a crucial enzyme in this signaling cascade, responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

Dynamics of Intracellular Calcium Mobilization

The generation of IP3 is a key event leading to an increase in the concentration of intracellular calcium ([Ca2+]i). nih.gov IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). nih.govnih.gov This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and transient spike in [Ca2+]i. mdpi.comjci.org This elevation in intracellular calcium is a fundamental signal that regulates a multitude of cellular functions. medchemexpress.com The activation of the P2Y6 receptor by its agonists has been consistently shown to evoke robust intracellular calcium responses. nih.govguidetopharmacology.org

Downstream Effector Pathway Modulation: NF-κB and ERK1/2 Signaling

The initial signaling events of Gq activation and calcium mobilization lead to the modulation of further downstream effector pathways, including the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.

NF-κB Signaling: The P2Y6 receptor has been linked to the activation of the NF-κB transcription factor. guidetopharmacology.org In some cellular contexts, activation of P2Y6 signaling can modulate the activity of NF-κB, which plays a critical role in regulating inflammatory responses, cell survival, and proliferation. guidetopharmacology.orgnih.gov For instance, another selective P2Y6 agonist has been shown to reduce the activation of NF-κB in a model of ischemia-reperfusion injury. medchemexpress.com

ERK1/2 Signaling: The activation of the P2Y6 receptor can also lead to the phosphorylation and activation of the ERK1/2 MAP kinases. researchgate.netunc.edu The ERK1/2 pathway is a central signaling cascade that regulates diverse cellular processes such as cell growth, differentiation, and survival. Studies have demonstrated that UDP-dependent stimulation of the P2Y6 receptor can promote ERK1/2 phosphorylation. researchgate.netunc.edu

Structure-Activity Relationship (SAR) Investigations of 5-OMe-UDP and Related Analogues

The development of 5-OMe-UDP as a potent and selective P2Y6 receptor agonist has been informed by extensive structure-activity relationship (SAR) studies of UDP analogues. acs.orgresearchgate.net These investigations have revealed key structural features of the uridine nucleotide that are critical for receptor recognition and activation.

The potency and selectivity of 5-OMe-UDP are attributed to specific conformational and structural properties. The substitution of a methoxy (B1213986) group at the C5 position of the uracil (B121893) ring is well-tolerated and enhances potency. acs.orgnih.gov In contrast, substitutions at the C6 position of the uracil ring result in inactive compounds. acs.orgnih.gov

Furthermore, the conformation of the molecule plays a crucial role. 5-OMe-UDP preferentially adopts the anti conformation, which is favored by the P2Y6 receptor. acs.orgnih.gov It also adopts an S-type sugar puckering, a conformation that is preferred by the P2Y6 receptor but not by the related P2Y2 or P2Y4 receptors, contributing to its selectivity. acs.orgnih.gov

Other modifications have been explored to further enhance potency. For example, the introduction of a boranophosphate moiety at the α-phosphate position of 5-OMe-UDP, creating the Rp isomer of 5-OMe-UDP(α-B), resulted in a compound with an EC50 of 0.008 µM, making it one of the most potent and selective P2Y6 receptor agonists known. nih.gov Conversely, most modifications to the 2'-hydroxyl group of the ribose moiety, such as with amino or azido (B1232118) groups, significantly reduce potency. researchgate.net

| Compound | Modification | EC50 at P2Y6 Receptor (µM) |

|---|---|---|

| UDP | Endogenous Ligand | 0.14 - 0.30 |

| 5-OMe-UDP | 5-methoxy substitution on uracil | 0.08 |

| 5-Iodo-UDP (MRS2693) | 5-iodo substitution on uracil | 0.15 |

| 5-OMe-UDP(α-B) (Rp isomer) | 5-methoxy and α-boranophosphate | 0.008 |

| C6-substituted UDP analogues | Substitution at C6 of uracil | Inactive |

Role of the 5-Methoxy Group in P2Y6 Receptor Selectivity and Potency

The introduction of a methoxy group at the 5-position of the uracil ring is a critical modification that confers superior pharmacological properties to 5-OMe-UDP. This substitution directly influences the molecule's conformational preferences, which are key determinants for receptor binding and activation.

Research has shown that the P2Y6 receptor preferentially binds ligands that adopt a specific three-dimensional shape. nih.govacs.orgresearchgate.net The 5-methoxy group helps lock the 5-OMe-UDP molecule into these favored conformations:

Anti Conformation: The methoxy group promotes an anti conformation regarding the glycosidic bond, which is the bond connecting the uracil base to the ribose sugar. This spatial arrangement is more favorable for fitting into the P2Y6 receptor's binding pocket compared to the alternative syn conformation. nih.govacs.orgresearchgate.net In contrast, derivatives with substitutions at the C6 position of the uracil ring tend to adopt the disfavored syn or high-syn conformations, rendering them inactive at P2Y receptors. nih.govacs.orgresearchgate.net

S-type Sugar Puckering: The ribose sugar ring in nucleotides is not flat and can adopt different puckered shapes, primarily categorized as N-type (North) or S-type (South). The P2Y6 receptor demonstrates a distinct preference for the S-type sugar pucker. nih.govacs.orgnih.gov The 5-methoxy modification steers the ribose of 5-OMe-UDP into this S-type conformation, further enhancing its binding affinity and agonist activity. nih.govacs.orgresearchgate.net This is a key factor for selectivity, as other related receptors, such as P2Y2 and P2Y4, prefer the N-type conformation. nih.govnih.gov

By fulfilling these specific conformational and hydrogen-bonding requirements of the P2Y6 receptor, the 5-methoxy group enables 5-OMe-UDP to be a more potent and selective agonist than its parent compound, UDP. nih.govacs.org

Comparative Pharmacological Profiling with Endogenous Ligands and Synthetic Uridine Diphosphate Derivatives

The enhanced activity of 5-OMe-UDP is evident when its potency is compared with the endogenous ligand UDP and other synthetic derivatives at the human P2Y6 receptor. Pharmacological studies, typically measuring the half-maximal effective concentration (EC50), quantify the concentration of an agonist required to elicit 50% of the maximum biological response. A lower EC50 value indicates higher potency.

5-OMe-UDP is a potent agonist at the P2Y6 receptor, with an EC50 value of approximately 0.08 µM. nih.govacs.org This makes it almost twice as potent as the natural agonist UDP, which has a reported EC50 of 0.14 µM to 0.30 µM. nih.govacs.orgacs.org Furthermore, its selectivity is highlighted by its complete inactivity at the related P2Y2 and P2Y4 receptors, even at concentrations up to 100 µM. acs.org

Other synthetic modifications of UDP have yielded compounds with varying potencies. For instance, 5-Iodo-UDP shows potency comparable to UDP. researchgate.net More complex modifications, such as in the agonist PSB-0474, also result in potent P2Y6 activation. researchgate.netacs.org The development of a 5-OMe-UDP analogue with a boranophosphate group, known as the R(p) isomer of 5-OMe-UDP(α-B), led to a compound with an exceptionally low EC50 of 0.008 µM, making it 19-fold more potent than UDP. nih.govmedchemexpress.cn

| Compound | EC50 at P2Y6 Receptor (µM) | Activity at P2Y2/P2Y4 Receptors | Reference |

|---|---|---|---|

| UDP (Endogenous Agonist) | 0.14 - 0.30 | Active | nih.govacs.orgacs.org |

| 5-OMe-UDP | 0.08 | Inactive | nih.govacs.org |

| R(p) isomer of 5-OMe-UDP(α-B) | 0.008 | Inactive | nih.govmedchemexpress.cn |

| N3-Phenacyl-β,γ-dichloromethylene-UTP | 0.142 | Moderately active at P2Y2 | acs.org |

| (S)-methanocarba-UDP | 0.042 | - | acs.org |

Rational Design Principles for Novel 5-OMe-UDP Analogues

The successful development of 5-OMe-UDP and its derivatives provides key insights into the rational design of novel, more potent, and selective P2Y6 receptor agonists. The structure-activity relationship (SAR) studies highlight several principles for future drug design.

A primary principle is the strategic modification of the phosphate (B84403) chain to increase both potency and metabolic stability. A significant breakthrough in this area was the introduction of a boranophosphate moiety at the α-phosphate position of 5-OMe-UDP. nih.govmedchemexpress.cn This modification resulted in the R(p) isomer of 5-OMe-UDP(α-B), which is currently the most potent and selective P2Y6 agonist known. nih.gov This analogue not only exhibits a 19-fold increase in potency over UDP but also shows remarkable stability against degradation by nucleotide pyrophosphatases and in blood serum, overcoming a common limitation of nucleotide-based drugs. nih.govmedchemexpress.cn

Another design principle involves constraining the ribose ring to lock the molecule in the biologically active S-type conformation preferred by the P2Y6 receptor. The synthesis of (S)-methanocarba-UDP, where the ribose is conformationally locked, resulted in a full agonist with an EC50 of 0.042 µM, demonstrating that enforcing the correct sugar pucker is a valid strategy to enhance potency. nih.govacs.org

Combining these successful modifications represents a powerful strategy. For example, creating an analogue that incorporates both the 5-methoxyuracil (B140863) group and a conformationally locked S-type ribose could yield a highly potent and selective agonist. Further exploration of bioisosteric replacements for the phosphate groups, such as methylenebisphosphonates, could also lead to analogues with improved stability and bioavailability. acs.orgacs.org The continued exploration of modifications at the 4-position of the uracil ring, which has also yielded potent agonists, remains a viable avenue for developing novel ligands. acs.org

Biological and Physiological Implications of P2y6 Receptor Activation by 5 Ome Udp

Modulation of Inflammatory Responses and Immune Cell Function

Activation of the P2Y6 receptor is a key event in the regulation of inflammatory processes and the function of immune cells. This receptor is involved in orchestrating cellular responses to tissue damage and pathogens.

Regulation of Macrophage Phagocytic Activity

The P2Y6 receptor plays a significant role in the phagocytic activity of macrophages, the primary immune cells responsible for clearing cellular debris and pathogens. nih.gov Uridine (B1682114) diphosphate (B83284) (UDP), an endogenous agonist for the P2Y6 receptor, is released from damaged or stressed cells and acts as a "find-me" and "eat-me" signal for microglia, the resident macrophages of the central nervous system. mdpi.comfrontiersin.org Activation of the P2Y6 receptor by UDP triggers a signaling cascade that enhances the phagocytic capacity of these cells. tandfonline.comresearchgate.net This process is crucial for removing apoptotic cells and debris, which can otherwise trigger inflammatory responses. nih.govaai.org Studies have shown that activation of the P2Y6 receptor leads to the secretion of monocyte chemoattractant protein-1 (MCP-1), which in turn enhances the recruitment of monocytes and macrophages to the site of injury or infection, contributing to bacterial clearance. aai.org

However, the role of P2Y6 in phagocytosis is context-dependent. While it is essential for clearing dead cells, its activation on microglia can also lead to the engulfment of stressed but still viable neurons, a process termed phagoptosis. alzdiscovery.org This highlights a dual role for the P2Y6 receptor in both beneficial and potentially detrimental aspects of inflammation.

Table 1: P2Y6 Receptor-Mediated Regulation of Macrophage Phagocytosis

| Cell Type | Stimulus | Effect of P2Y6 Activation | Key Signaling Molecules | Reference |

| Microglia | Damaged Neurons (releasing UDP) | Increased phagocytosis of cellular debris | UDP, P2Y6 Receptor | mdpi.comtandfonline.comresearchgate.net |

| Macrophages | Bacterial Infection (e.g., E. coli) | Enhanced recruitment and bacterial clearance | MCP-1, ERK1/2 | aai.org |

| Microglia | Stressed but viable neurons | Phagocytosis of live neurons (phagoptosis) | UDP, P2Y6 Receptor | alzdiscovery.org |

Anti-Apoptotic Effects in Cellular Stress Models

The activation of the P2Y6 receptor has been shown to confer protection against apoptosis, or programmed cell death, in certain cellular stress models. In a study using 1321N1 astrocytoma cells, activation of the rat P2Y6 receptor by UDP prevented apoptosis induced by tumor necrosis factor-alpha (TNFα). nih.govnih.gov This protective effect was associated with the inhibition of caspase-3 and caspase-8, key enzymes in the apoptotic cascade. nih.gov The signaling pathway involves the activation of both phosphatidylcholine-specific and phosphatidylinositol-specific phospholipase C (PLC), leading to the activation of protein kinase C (PKC) isotypes. mdpi.comnih.gov Furthermore, the activation of extracellular-signal-regulated kinase (ERK) by the P2Y6 receptor contributes to this anti-apoptotic effect. nih.gov

Interestingly, this protective effect appears to be specific to TNFα-induced apoptosis, as P2Y6 activation did not protect against cell death induced by oxidative stress (hydrogen peroxide) or chemically induced ischemia in the same cell line. nih.govnih.gov This suggests a specific interaction between the P2Y6 receptor signaling pathway and the TNFα-mediated cell death pathway.

Contributions to Neurobiological Systems and Glial Cell Function

The P2Y6 receptor is prominently expressed on microglia and plays a critical role in their function, influencing both the healthy and diseased brain. mdpi.com

Impact on Microglial Activation and Homeostasis

Microglia are the primary immune cells of the central nervous system (CNS) and are essential for maintaining brain homeostasis. nih.govfrontiersin.org The P2Y6 receptor is a key regulator of microglial activation and function. mdpi.com When neurons are damaged, they release nucleotides like ATP and UTP, the latter of which is converted to UDP. mdpi.comtandfonline.com This extracellular UDP acts as a signal to activate microglia via the P2Y6 receptor, leading to their migration to the site of injury and subsequent phagocytosis of damaged cells. mdpi.comtandfonline.comnih.gov This process is crucial for clearing cellular debris and maintaining a healthy neuronal environment. nih.gov

The activation of P2Y6 receptors on microglia can also influence the release of various cytokines and chemokines, contributing to the inflammatory milieu of the brain. mdpi.com The balance of these released factors can determine whether the microglial response is ultimately neuroprotective or neurotoxic. Dysregulation of microglial activation and P2Y6 signaling is implicated in various neurological disorders. mdpi.com

Research into Neurodegenerative Disease Models (Preclinical Contexts)

The role of the P2Y6 receptor in neurodegenerative diseases is complex and has been investigated in various preclinical models. cam.ac.uknih.gov In the context of Alzheimer's disease (AD), activation of the P2Y6 receptor on microglia has been shown to increase the clearance of amyloid-beta (Aβ) plaques, a hallmark of the disease. mdpi.com This suggests a potentially beneficial role in clearing pathological protein aggregates.

However, there is also evidence for a detrimental role. cam.ac.uk Chronic neuroinflammation, a common feature of neurodegenerative diseases, can lead to the P2Y6-mediated phagocytosis of viable neurons and synapses by microglia. cam.ac.uknih.govresearchgate.net Studies using mouse models of AD and tauopathy have shown that knockout of the P2Y6 receptor can prevent neuronal loss and memory deficits. cam.ac.uknih.gov Specifically, in a tau model of neurodegeneration (P301S TAU mice), P2Y6 receptor knockout prevented tau-induced neuronal and memory loss. cam.ac.uknih.gov Similarly, in a model where Aβ was injected into the brain, P2Y6 receptor knockout prevented microglial phagocytosis of neurons and subsequent neuronal and memory loss. cam.ac.uknih.gov These findings suggest that inhibiting the P2Y6 receptor could be a therapeutic strategy to prevent neurodegeneration. cam.ac.uknih.gov

Table 2: Research Findings on P2Y6 Receptor in Preclinical Neurodegenerative Disease Models

| Disease Model | Key Finding | Implication | Reference |

| Alzheimer's Disease (PS1/APP mice) | P2Y6R activation increased clearance of amyloid plaques. | Potential for Aβ clearance. | mdpi.com |

| Alzheimer's Disease (Aβ injection) | P2Y6R knockout prevented Aβ-induced neuronal and memory loss. | P2Y6R mediates Aβ-induced neurotoxicity. | cam.ac.uknih.gov |

| Tauopathy (P301S TAU mice) | P2Y6R knockout prevented TAU-induced neuronal and memory loss. | P2Y6R is involved in tau-mediated neurodegeneration. | cam.ac.uknih.gov |

| General Neuroinflammation | P2Y6R inhibition prevented phagocytosis of live neurons. | Targeting P2Y6R may reduce neuronal loss in inflammatory conditions. | cam.ac.uknih.govresearchgate.net |

Research in Cardiovascular and Metabolic Homeostasis

The P2Y6 receptor is also implicated in the regulation of cardiovascular and metabolic functions. Its expression in various cardiovascular cell types, including vascular smooth muscle cells and endothelial cells, points to its role in vascular tone and inflammation. alzdiscovery.orglupinepublishers.com

In the cardiovascular system, activation of the P2Y6 receptor can promote vascular inflammation by inducing the expression of adhesion molecules and the release of pro-inflammatory cytokines like interleukin-8 (IL-8). lupinepublishers.com This can contribute to the development of atherosclerosis. lupinepublishers.comnih.gov P2Y6 receptor activation has also been linked to angiotensin II-induced hypertension and adverse cardiac remodeling. alzdiscovery.org Studies have shown that the P2Y6 receptor can form a heterodimer with the angiotensin receptor AT1R, leading to enhanced G-protein dependent vascular hypertrophy. alzdiscovery.org Conversely, a deficiency of the P2Y6 receptor has been shown to limit atherosclerosis and plaque inflammation in mice. lupinepublishers.com The role of P2Y6 in vasoconstriction and relaxation can vary depending on the specific blood vessel. alzdiscovery.orgahajournals.org

In the context of metabolic homeostasis, purinergic signaling, including that mediated by P2Y receptors, is involved in regulating hepatic metabolic processes such as insulin (B600854) responsiveness and glycogen (B147801) and lipid metabolism. researchgate.net While direct research on the role of 5-OMe-UDP in metabolic homeostasis is emerging, the known functions of the P2Y6 receptor in inflammation and cellular stress suggest potential indirect effects on metabolic health, as chronic inflammation is a key contributor to metabolic diseases like type 2 diabetes. nih.gov

Influence on Vascular Smooth Muscle Cell Contractility

The P2Y6 receptor is one of the most predominantly expressed purine (B94841) receptors in vascular smooth muscle cells (VSMCs) and plays a significant role in mediating their contraction and proliferation. lupinepublishers.com Activation of P2Y6R in VSMCs is a key component of myogenic tone, the intrinsic property of smooth muscle to contract in response to mechanical stretch, which is fundamental for the autoregulation of blood flow. nih.govahajournals.org

Research has demonstrated that signaling through P2 nucleotide receptors is integral to this mechanism, which involves the release of nucleotides that then act in an autocrine or paracrine fashion to activate receptors like P2Y6. nih.gov Specifically, P2Y6 activation is mandatory for several downstream signaling events crucial for muscle contraction. These include RhoA-GTP binding and the subsequent phosphorylation of myosin light chain, as well as the phosphorylation of kinases like p42-p44 and c-Jun N-terminal kinase (JNK) in arterial smooth muscle cells. nih.govahajournals.org While other receptors like P2Y2 also contribute to calcium mobilization, the P2Y6-Rho-kinase pathway activation is indispensable for the contractile response. ahajournals.org

Studies using various agonists have elucidated the receptor's function. In human cerebral arteries, the stable P2Y6 agonist UDPβS was found to be the most potent contractile agent among all agonists tested, highlighting the critical role of this receptor in cerebrovascular regulation. nih.gov The response to P2Y6 activation can vary depending on the vascular bed; for instance, it is the primary contractile receptor in large coronary artery segments in mice, but it can promote relaxation in smaller vessels. alzdiscovery.org In rat carotid arteries, UDP has been shown to induce contraction, a process augmented by the metabolic byproduct methylglyoxal (B44143) through the activation of p38 mitogen-activated protein kinase (MAPK). physiology.org

| Agonist | Cell/Tissue Model | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| UDP | Rat Carotid Artery | Induces contraction | p38 MAPK | physiology.org |

| UDP/UTP | Mouse Mesenteric Resistance Arteries | Sustains nucleotide-induced contraction | RhoA-GTP binding, Myosin light chain phosphorylation, JNK phosphorylation | nih.govahajournals.org |

| UDPβS | Human Cerebral Arteries | Potent vasoconstriction | Not specified | nih.gov |

| UDP | Rat Aortic Smooth Muscle Cells | Stimulates mitogenesis (proliferation) | Phospholipase C, Protein kinase C-δ, Tyrosine kinase | physiology.org |

Exploration in Metabolic Syndrome-Related Cellular Models

The P2Y6 receptor has emerged as a significant player in the regulation of energy balance and the pathophysiology of metabolic syndrome. pnas.org Research across various cellular models has revealed its involvement in processes linked to obesity, insulin resistance, and inflammation.

In the central nervous system, P2Y6R is expressed on orexigenic AgRP-expressing neurons in the hypothalamus. nih.gov Studies have shown that hypothalamic UDP content is elevated in obese mice, partly due to increased circulating levels of its precursor, uridine. nih.govmaxplanckneuroscience.orgmpg.de The activation of P2Y6R on these neurons by UDP promotes feeding behavior. nih.govmpg.de This central mechanism establishes a direct link between peripheral metabolic signals and the central regulation of appetite via P2Y6R.

In peripheral tissues, the role of P2Y6R is complex. Adipocyte-specific deletion of the P2Y6 receptor in mice was found to protect against high-fat diet-induced obesity. pnas.org These mice exhibited improved glucose tolerance, enhanced insulin sensitivity, and reduced systemic inflammation, which was associated with the "beiging" of white adipose tissue and reduced JNK signaling. pnas.org Conversely, deleting the receptor in skeletal muscle cells led to impaired glucose uptake and homeostasis. pnas.org This suggests that the beneficial metabolic effects of systemic P2Y6R knockout are primarily driven by its absence in adipocytes. pnas.org

Furthermore, P2Y6R signaling is implicated in the metaflammation associated with obesity. Natural killer (NK) cells, which contribute to obesity-associated insulin resistance, upregulate P2Y6R expression in the context of a high-fat diet. biorxiv.org Specific inactivation of the P2Y6R gene in NK cells improved insulin sensitivity in obese mice, indicating that P2Y6R signaling in these immune cells contributes to the development of insulin resistance. biorxiv.org

| Cellular Model | Key Findings | Implication for Metabolic Syndrome | Reference |

|---|---|---|---|

| Hypothalamic AgRP Neurons (Mouse) | UDP activates P2Y6R, promoting feeding. Hypothalamic UDP is elevated in obesity. | Central regulation of appetite and energy intake. | nih.govmaxplanckneuroscience.orgmpg.de |

| Adipocytes (Mouse) | P2Y6R deletion protects from diet-induced obesity, improves insulin sensitivity, and reduces inflammation. | Peripheral energy expenditure and glucose homeostasis. | pnas.org |

| Skeletal Muscle Cells (Mouse) | P2Y6R deletion impairs glucose uptake and glucose tolerance. | Regulation of glucose uptake in muscle tissue. | pnas.org |

| Natural Killer (NK) Cells (Mouse) | NK cell-specific P2Y6R inactivation improves insulin sensitivity in obese mice. | Contribution to obesity-associated metaflammation and insulin resistance. | biorxiv.org |

Effects on Cellular Proliferation, Migration, and Differentiation

Activation of the P2Y6 receptor has been shown to influence fundamental cellular processes, including proliferation, migration, and differentiation, with significant implications in the context of cancer biology.

Studies in Cancer Cell Line Models (In Vitro)

Recent findings indicate that cancer cells can manipulate the tumor microenvironment through this pathway. Some immunotherapy-resistant tumors exhibit high expression of the enzyme cytidine (B196190) deaminase (CDA), which contributes to the cellular pool of UDP. nih.gov This extracellular UDP then acts on P2Y6 receptors expressed on tumor-associated macrophages (TAMs), promoting an immunosuppressive phenotype and hindering anti-tumor immune responses. nih.gov

The role of P2Y6R extends to immune cells that interact with tumors. For example, in natural killer (NK) cells, which are crucial for anti-tumor immunity, activation of P2Y6R by agonists, including 5-OMe-UDP, was found to decrease the production of IFN-γ. aai.org Furthermore, P2Y6R deficiency in NK cells led to enhanced cytotoxicity against tumor cells in vitro and better anti-metastatic effects in vivo, suggesting that P2Y6R acts as a negative regulator of NK cell function. aai.org

| Cell Line/Model | Agonist Used | Observed Effect on Proliferation, Migration, or Differentiation | Reference |

|---|---|---|---|

| MDA-MB-231 (Mesenchymal-like Breast Cancer) | Endogenous ligands (studied via P2Y6R inhibition) | P2Y6R inhibition reduced cell migration. | nih.govnih.gov |

| Tumor-Associated Macrophages (TAMs) | UDP (from cancer cells) | P2Y6R activation promoted an immunosuppressive macrophage phenotype. | nih.gov |

| NK-92 and Human Peripheral Blood NK Cells | UDP, 5-OMe-UDP | Decreased production of IFN-γ; negatively regulated NK cell maturation and function. | aai.org |

| MCF-7, Panc-1 (Breast and Pancreatic Cancer) | Not applicable (study on UGTs) | Re-introduction of UGTs (which utilize UDP-glucose) decreased cell proliferation. | nih.gov |

Regulation of Epithelial-Mesenchymal Transition (EMT) Processes

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, including enhanced migratory capacity, which is a critical step in cancer metastasis. nih.govmdpi.com The P2Y6 receptor has been identified as a key regulator in this process, particularly in breast cancer.

Studies have shown that P2Y6R mRNA expression is significantly increased in cellular models of EMT induced by either growth factors or hypoxia. nih.govnih.gov This upregulation appears to be a common feature of cells that have acquired a mesenchymal phenotype. nih.gov The functional importance of this upregulation was demonstrated when pharmacological inhibition or siRNA-mediated silencing of the P2Y6 receptor led to a reduction in the expression of vimentin, a key mesenchymal protein marker, in breast cancer cells undergoing hypoxia-induced EMT. nih.govnih.gov

Advanced Methodologies and Analytical Approaches in 5 Ome Udp Research

In Vitro and Ex Vivo Pharmacological Assay Development

The initial characterization of 5-OMe-UDP's activity involves a series of established pharmacological assays designed to measure its interaction with its target receptor and its downstream effects.

Calcium Mobilization Assays (e.g., FLIPR)

A primary method for assessing the agonist activity of compounds like 5-OMe-UDP at Gq-coupled receptors, such as the P2Y6 receptor, is the measurement of intracellular calcium mobilization. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput screening platform commonly employed for this purpose. nih.govnih.gov This assay utilizes fluorescent dyes that are sensitive to changes in intracellular calcium concentrations. nih.govmoleculardevices.commoleculardevices.com Upon receptor activation by an agonist, a signaling cascade is initiated that leads to the release of calcium from intracellular stores, resulting in a detectable change in fluorescence.

In studies involving 5-OMe-UDP, this technique has been instrumental in determining its potency. For instance, in a human astrocytoma cell line (1321N1) stably expressing the human P2Y6 receptor, 5-OMe-UDP demonstrated a half-maximal effective concentration (EC50) of 0.08 µM, indicating its high potency as a P2Y6 receptor agonist. acs.org This was found to be more potent than the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), which had an EC50 of 0.14 µM in the same assay system. tocris.comacs.org

| Compound | EC50 (µM) at P2Y6 Receptor | Cell Line | Assay |

| 5-OMe-UDP | 0.08 | 1321N1 astrocytoma | Calcium Mobilization (FLIPR) |

| UDP | 0.14 | 1321N1 astrocytoma | Calcium Mobilization (FLIPR) |

Radioligand Binding and Functional Receptor Assays

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for its receptor. uni-regensburg.degiffordbioscience.com These assays involve the use of a radioactively labeled compound (radioligand) that binds to the receptor of interest. By competing with the radioligand for binding, unlabeled compounds like 5-OMe-UDP can have their binding affinity (Ki) determined. While specific radioligand binding data for 5-OMe-UDP is not detailed in the provided context, the development of such assays is a standard approach for characterizing new receptor ligands. nih.govnih.gov

Functional receptor assays, which measure the physiological response to receptor activation, are also critical. Beyond calcium mobilization, these can include measurements of second messenger production or changes in membrane potential. For P2Y receptors, which are G protein-coupled receptors (GPCRs), functional assays are essential to confirm that binding of a ligand translates into a cellular response. uni-regensburg.denih.gov

Enzyme Activity and Inhibition Profiling

To assess the metabolic stability and potential off-target effects of 5-OMe-UDP, its interaction with various enzymes is investigated. This includes profiling its susceptibility to hydrolysis by ectonucleotidases, which are enzymes that break down extracellular nucleotides. researchgate.net For instance, a boranophosphate derivative of 5-OMe-UDP, known as 18A (Rp isomer of 5-OMe-UDP(α-B)), was found to be more stable to hydrolysis by nucleotide pyrophosphatases (NPP1 and NPP3) compared to UDP. researchgate.net

Furthermore, the inhibitory potential of 5-OMe-UDP against a panel of enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, is often evaluated to predict potential drug-drug interactions. nih.govnih.govnih.govjst.go.jpresearchgate.net These in vitro screening assays typically use probe substrates specific for each enzyme and measure the degree of inhibition by the test compound. nih.govjst.go.jp

Cellular and Tissue Culture Models for 5-OMe-UDP Studies

To investigate the effects of 5-OMe-UDP in a more biologically relevant context, various cell lines are employed. The choice of cell line is often dictated by the expression of the target receptor and the specific biological question being addressed.

Astrocytoma Cell Lines (e.g., 1321N1)

The human astrocytoma cell line 1321N1 is a valuable tool in P2Y receptor research. cellosaurus.org These cells are often used for heterologous expression of specific P2Y receptor subtypes, as they have low endogenous expression of these receptors. nih.gov This allows for the specific study of a single receptor subtype in a controlled environment. For example, 1321N1 cells stably transfected to express the human P2Y6 receptor have been extensively used to characterize the activity of 5-OMe-UDP and its analogues. acs.orgnih.govresearchgate.net In these cells, 5-OMe-UDP and its derivative, Rp-5-OMe-UDPαB, have been shown to induce intracellular calcium signaling and protect against TNFα-induced cell death, highlighting a potential neuroprotective role for P2Y6 receptor activation. nih.govnih.gov

Liver Cancer Cell Lines (e.g., Huh7, SK-Hep1, SNU449)

Hepatocellular carcinoma (HCC) cell lines such as Huh7, SK-Hep1, and SNU449 are utilized to explore the role of purinergic signaling in liver cancer biology. nih.govnih.govcytion.comscience.gov While direct studies on 5-OMe-UDP in these specific liver cancer cell lines are not extensively detailed in the provided context, related compounds like UDP-glucuronic acid have been shown to promote the migration of Huh7, SK-Hep1, and SNU449 cells. medchemexpress.com Given that 5-OMe-UDP is a potent P2Y6 agonist, and P2Y6 receptors are implicated in various cellular processes, these cell lines represent relevant models for investigating the potential effects of 5-OMe-UDP on liver cell physiology and pathophysiology.

| Cell Line | Cancer Type | Key Research Applications |

| Huh7 | Hepatocellular Carcinoma | Studies on liver metabolism, cell migration, and drug response. science.govnih.gov |

| SK-Hep1 | Hepatocellular Carcinoma | Investigations into cancer progression and metastasis. nih.govnih.gov |

| SNU449 | Hepatocellular Carcinoma | Research on liver cancer biology, drug resistance, and apoptosis. nih.govnih.govcytion.com |

Primary Cell Cultures and Organotypic Slice Preparations

To study the effects of 5-OMe-UDP in a biologically relevant context, researchers utilize primary cell cultures and organotypic slice preparations. These models offer significant advantages over immortalized cell lines by more closely mimicking the physiological environment of cells and tissues in vivo.

Primary Cell Cultures are established by isolating cells directly from tissue and growing them in vitro under optimized conditions. mlsu.ac.in These cells retain many of the key characteristics of their tissue of origin, making them excellent models for studying cellular physiology, signaling pathways, and the effects of compounds like 5-OMe-UDP. mlsu.ac.in For instance, research on purinergic signaling often employs primary cells such as neurons, astrocytes, or hepatocytes to investigate receptor activation and downstream effects. nih.govstemcell.com Studies have used patient-derived fibroblasts to examine changes in enzymatic activity related to UDP-glucose metabolism, a pathway relevant to 5-OMe-UDP. nih.gov While initially heterogeneous, these cultures provide a more accurate representation of cellular function compared to transformed cell lines. mlsu.ac.in A significant challenge is their limited lifespan, as they undergo senescence after a finite number of divisions. mlsu.ac.in

Organotypic Slice Preparations represent a higher level of tissue organization. These are thin slices of an organ, such as the brain, that are cultured in a way that preserves much of their original three-dimensional structure and intercellular connections. plos.org This in situ model is particularly valuable for studying complex interactions between different cell types within a tissue. For example, organotypic brain slices have been used to investigate neuroinflammatory processes and microglial activation following tissue damage, where the release of nucleotides like UDP plays a key signaling role. plos.org Such a system would be ideal for exploring the impact of 5-OMe-UDP on neuronal and glial cell communication and inflammatory responses in a preserved neural microenvironment.

| Model System | Description | Relevance to 5-OMe-UDP Research | Key Findings/Applications |

| Primary Cell Cultures | Cells isolated directly from tissue, retaining physiological characteristics. mlsu.ac.in | Studying cell-specific responses to P2Y6 receptor activation by 5-OMe-UDP. | Used to study cell signaling, metabolism, and cytotoxicity of various compounds. mlsu.ac.instemcell.com |

| Organotypic Slices | Cultured thin slices of organs that preserve 3D tissue architecture. plos.org | Investigating the effect of 5-OMe-UDP on complex cell-cell interactions within a tissue context, like neuroinflammation. | Mimics early neuroinflammatory events and used to study cytokine/chemokine release from different brain cells. plos.org |

Computational Chemistry and Structural Biology Applications

Given the absence of an experimentally determined crystal or cryo-electron microscopy (cryo-EM) structure for the P2Y6 receptor, computational and structural biology approaches are indispensable for understanding the binding of 5-OMe-UDP. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 5-OMe-UDP, and its receptor. Docking predicts the preferred orientation of the ligand within the receptor's binding site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov

Research has shown that for the P2Y6 receptor, the Southern (S) conformation of the ribose ring is preferred for ligand recognition. nih.govfigshare.com Conformational analysis revealed that 5-OMe-UDP preferentially adopts this S-type sugar puckering, which contributes to its high potency and selectivity for the P2Y6 receptor over P2Y2 or P2Y4 receptors. figshare.comresearchgate.net Docking studies of related potent P2Y6 agonists suggest that specific intramolecular interactions help to position the molecule favorably within the receptor's binding pocket. nih.gov MD simulations on the P2Y6 receptor have also highlighted the importance of the second extracellular loop (EL2) in moving to allow ligand access to the binding site within the transmembrane helices. nih.gov These simulations show stable hydrogen bonds forming between the diphosphate moiety of the ligand and key cationic residues in transmembrane helices 3, 6, and 7 of the receptor. nih.gov

Machine learning (ML) has emerged as a novel strategy to accelerate the discovery of new ligands for purinergic receptors, including P2Y6. researchgate.netnih.govnih.gov This approach involves training computational models on large datasets of known active and inactive compounds to learn the structural features required for receptor interaction.

In recent studies, researchers have generated and validated various classification ML models (including deep learning, random forest, and support vector classification) using extensive published data on P2Y6 receptor agonists. researchgate.netnih.gov These trained models were then used to screen libraries of diverse molecules to identify novel candidate ligands. researchgate.net This process led to the identification of compounds with previously unknown modulatory effects on P2Y receptors, including non-competitive antagonists for the P2Y6 receptor. nih.govresearchgate.net While these particular studies focused on finding antagonists, the same validated ML models and methodologies can be applied to screen for and optimize novel agonists with desired properties, potentially leading to compounds with even greater potency or selectivity than 5-OMe-UDP.

| Machine Learning Algorithm | Application in P2Y6 Ligand Discovery | Outcome |

| Deep Learning (DL) | Classification of molecules based on predicted P2Y6R activity. researchgate.netnih.gov | Identification of novel hit compounds from a screened library. researchgate.net |

| Random Forest (RF) Classifier | Part of an array of models used to create a consensus score for selecting candidate molecules. researchgate.netnih.gov | Selection of diverse structures for pharmacological screening. researchgate.netnih.govresearchgate.net |

| Support Vector Classification (SVC) | Used alongside other algorithms to validate and generate predictive models for P2Y6R ligands. researchgate.netnih.gov | Contributed to the discovery of previously unknown modulators of P2Y receptors. nih.gov |

Homology modeling is a computational technique used to generate a three-dimensional model of a protein when its amino acid sequence is known but its structure has not been experimentally determined. acs.org This is achieved by using the known structure of a related homologous protein (a "template"). For the P2Y receptor family, bovine rhodopsin has historically been used as a template to build homology models. nih.govacs.org

Researchers have constructed homology models of all human P2Y receptors, including P2Y6, to study their architecture and ligand binding sites. acs.org These models, often refined using molecular dynamics simulations, have been crucial for docking studies and for identifying key residues involved in binding the phosphate (B84403) groups of nucleotide ligands like UDP. nih.govacs.orgresearchgate.net

Cryo-electron microscopy (cryo-EM) is a revolutionary technique that allows for the determination of high-resolution structures of large biomolecular complexes. While cryo-EM structures have been solved for other P2Y receptors like P2Y1 and P2Y12, a structure for P2Y6 is not yet available. researchgate.netnih.govrcsb.org Once cryo-EM data for a 5-OMe-UDP-P2Y6 complex is obtained, it will provide an unprecedented level of detail of the binding interaction. This experimental data would then be integrated with, and used to validate or refine, the existing homology models, leading to a much more accurate understanding of the receptor's activation mechanism and facilitating structure-based drug design.

Advanced Analytical Techniques for Biochemical Investigations (Beyond Basic Identification)

Beyond simple identification, advanced analytical techniques are essential for the detailed biochemical investigation of 5-OMe-UDP, including assessing its purity and tracking its metabolic fate in research settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is the standard method for assessing the purity of synthesized compounds like 5-OMe-UDP trisodium (B8492382) salt, with commercial sources typically guaranteeing a purity of ≥98% as determined by HPLC. tocris.combio-techne.com The technique relies on a column packed with a stationary phase and a pressurized liquid solvent (mobile phase) to separate compounds based on their physicochemical properties. sepscience.com

In a research context, HPLC is critical for metabolic studies. To analyze the potential breakdown of 5-OMe-UDP in biological samples (e.g., cell extracts or serum), researchers would develop specific HPLC methods, often coupled with mass spectrometry (HPLC-MS). nih.govnih.gov This allows for the separation of the parent compound from its potential metabolites, such as 5-methoxyuridine (B57755) 5'-monophosphate (5-OMe-UMP) or 5-methoxyuridine. The high sensitivity of modern HPLC systems allows for the detection and quantification of nucleotides at very low concentrations. nih.gov For instance, methods have been developed for the isocratic separation of various dNTPs and rNTPs from biological extracts, demonstrating the capability to resolve complex mixtures of related nucleotides. nih.gov Similarly, HPLC methods using porous graphitic carbon columns are effective for separating and quantifying various UDP-sugars, which are structurally related to 5-OMe-UDP. nih.govsielc.com

| HPLC Application | Methodology Principle | Typical Use in 5-OMe-UDP Research |

| Purity Assessment | Separation of the main compound from impurities with detection via UV absorbance. sepscience.com | Verifying the purity of the 5-OMe-UDP trisodium salt stock compound is ≥98%. tocris.combio-techne.com |

| Metabolite Analysis | Separation of the parent compound and its metabolites from a biological matrix, often with MS detection for identification and quantification. nih.govnih.gov | To determine the stability of 5-OMe-UDP in cell culture media or serum and to identify and quantify its breakdown products. |

Spectroscopic Methods for Ligand-Receptor Interaction and Conformational Analysis

Spectroscopic techniques are fundamental in elucidating the structural and dynamic properties of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) that govern its interaction with purinergic receptors, particularly the P2Y6 receptor (P2Y6-R). These methods provide critical insights into the three-dimensional arrangement of the molecule (conformation) and the specific contacts it makes within the receptor's binding pocket.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of nucleotides like 5-OMe-UDP. researchgate.netresearchgate.net Analysis of NMR data, such as proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, allows for the characterization of key structural features, including the puckering of the ribose sugar ring and the orientation of the uracil (B121893) base relative to the sugar (the glycosidic bond torsion angle). nih.govacs.org

Research based on these analytical approaches has revealed that the conformational preferences of 5-OMe-UDP are crucial for its high potency and selectivity as a P2Y6-R agonist. researchgate.netacs.orgacs.org Unlike certain other uracil nucleotide derivatives, such as those substituted at the C6 position which tend to adopt a syn conformation, 5-OMe-UDP preferentially adopts the anti conformation. researchgate.netacs.org This anti orientation is considered more favorable for binding to P2Y receptors. researchgate.netacs.org

Furthermore, detailed conformational analysis has shown that 5-OMe-UDP predominantly exists with an S-type (South) sugar pucker. researchgate.netacs.orgacs.org This specific ribose conformation is preferred by the P2Y6 receptor, contributing significantly to the compound's selective agonist activity. researchgate.netacs.orgacs.org The combination of the anti glycosidic bond orientation and the S-type sugar pucker allows 5-OMe-UDP to fulfill the specific steric and hydrogen-bonding requirements of the P2Y6-R binding site. researchgate.netacs.org

The table below summarizes the key conformational features of 5-OMe-UDP that have been determined through spectroscopic analysis and their importance for P2Y6 receptor interaction.

Table 1: Conformational Characteristics of 5-OMe-UDP Determined by Spectroscopic Analysis

| Conformational Feature | Observed State in 5-OMe-UDP | Significance for P2Y6 Receptor Interaction |

|---|---|---|

| Glycosidic Bond Orientation | anti | This is the favored conformation for productive binding to the P2Y6 receptor. researchgate.netacs.org |

While NMR provides detailed structural data on the ligand itself, other spectroscopic methods are employed to study the functional consequences of the ligand-receptor interaction. Fluorescence imaging, for example, can be used to monitor intracellular calcium ion concentrations. researchgate.net The stimulation of Caco-2 cells with 5-OMe-UDP leads to a measurable increase in intracellular calcium, confirming that the binding of the ligand to the P2Y6 receptor triggers the expected downstream signaling pathway. researchgate.net This provides functional validation of the interaction predicted by conformational studies.

Collectively, these spectroscopic approaches provide a comprehensive understanding of 5-OMe-UDP, connecting its specific three-dimensional structure to its selective and potent biological activity at the P2Y6 receptor.

Emerging Research Directions and Future Perspectives for 5 Ome Udp

Development of Highly Selective P2Y6 Receptor Modulators

The quest for novel therapeutics often begins with the development of highly selective molecules that can modulate a specific biological target with minimal off-target effects. In the field of purinergic signaling, the development of modulators for the P2Y6 receptor is an active area of research.

5-OMe-UDP stands out as a potent and selective agonist, with an EC50 value of 0.08 µM, making it more potent than the endogenous agonist uridine (B1682114) diphosphate (B83284) (UDP) (EC50 = 0.14 µM). nih.govmaayanlab.cloudorigene.com Its selectivity is attributed to its ability to adopt a specific conformation (S-type sugar puckering and anti-conformation of the nucleobase) that is favored by the P2Y6 receptor but not by the closely related P2Y2 or P2Y4 receptors. maayanlab.cloudorigene.comacs.org This high selectivity makes it an excellent benchmark compound for the development of new modulators.

Building on the foundation of molecules like UDP and 5-OMe-UDP, researchers are exploring further chemical modifications to enhance potency, selectivity, and metabolic stability. For instance, the introduction of a boranophosphate moiety to 5-OMe-UDP created an even more potent and stable P2Y6 agonist, known as 5-OMe-UDP(α-B), with an EC50 of 0.008 µM. researchgate.net This compound demonstrates significantly improved stability in blood serum compared to UDP or 5-OMe-UDP. researchgate.net

The development of selective antagonists is equally crucial for both studying receptor function and therapeutic applications. MRS2578 is a well-known, potent, and selective antagonist for the P2Y6 receptor, with an IC50 of 37 nM for the human receptor. nih.gov It is often used to block P2Y6-mediated effects in experimental models, thereby confirming the receptor's involvement in specific pathways. researchgate.netnih.gov The continuous development of a diverse toolkit of agonists and antagonists, with varied chemical scaffolds and properties, is essential for advancing our understanding of P2Y6 receptor biology and its therapeutic potential. researchgate.net

| Compound Name | Modulator Type | Potency (EC50/IC50) | Key Characteristics |

|---|---|---|---|

| Uridine diphosphate (UDP) | Endogenous Agonist | EC50 ≈ 0.14 - 0.30 µM | Natural ligand for the P2Y6 receptor. nih.govresearchgate.net |

| 5-OMe-UDP | Agonist | EC50 = 0.08 µM | Potent and highly selective for P2Y6 over P2Y2/P2Y4 receptors. nih.govmaayanlab.cloudorigene.com |

| 5-OMe-UDP(α-B) | Agonist | EC50 = 0.008 µM | Highly potent and metabolically stable. researchgate.net |

| MRS2693 (5-Iodo-UDP) | Agonist | EC50 = 0.015 µM | Selective P2Y6 agonist. nih.gov |

| PSB-0474 | Agonist | - | A synthetic P2Y6 agonist. nih.gov |

| MRS2578 | Antagonist | IC50 = 37 nM (human) | Potent and selective non-surmountable antagonist. nih.gov |

Elucidation of Cross-Talk with Other Receptor Systems and Signaling Pathways

The biological response to P2Y6 receptor activation is not isolated but is part of a complex and interconnected signaling network. A significant future direction is to unravel the cross-talk between the P2Y6 receptor and other cellular signaling systems. This interplay can fine-tune cellular responses, and understanding it is key to predicting the full physiological and pathological effects of P2Y6 modulation.

Activation of the P2Y6 receptor, a G-protein coupled receptor (GPCR), primarily signals through Gq/11 proteins to activate phospholipase C (PLC). nih.govresearchgate.net This leads to the generation of inositol (B14025) triphosphate and diacylglycerol, resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC). nih.gov However, research now shows that P2Y6 signaling is more intricate. For example, it can also signal through a Gα13/ROCK pathway to control cell migration. plos.org

Emerging evidence points to significant cross-talk between the P2Y6 receptor and other receptor systems.

Angiotensin II Receptors: In vascular smooth muscle cells from hypertensive mice, the P2Y6 receptor has been shown to form functional heterodimers with the angiotensin II type 1 receptor (Agtr1). nih.govwikigenes.org This interaction enhances vascular reactivity to angiotensin II, suggesting that P2Y6 receptor signaling can contribute to the pathophysiology of hypertension. nih.govwikigenes.org Blocking the P2Y6 receptor in this context could represent a novel therapeutic strategy. nih.gov

Toll-Like Receptors (TLRs): In microglia, the resident immune cells of the brain, P2Y6 receptor signaling can amplify pro-inflammatory responses induced by TLR activation. mapmygenome.in Using the antagonist MRS2578, studies have shown that P2Y6 signaling enhances the production of pro-inflammatory cytokines in response to various TLR ligands. mapmygenome.in This suggests a role for P2Y6 in modulating neuroinflammatory processes. mapmygenome.in

TNF-α Signaling: In intestinal epithelial cells and osteoclasts, P2Y6 receptors have been shown to interact with tumor necrosis factor-alpha (TNF-α) signaling pathways to prevent apoptosis. nih.gov

These examples highlight that the P2Y6 receptor does not function in a vacuum. Its ability to engage in cross-talk with other critical signaling pathways, such as those involved in inflammation and cardiovascular regulation, makes it a pivotal node in cellular communication. Tools like 5-OMe-UDP are essential for stimulating the P2Y6 pathway specifically, allowing researchers to dissect these complex interactions and understand how different signals are integrated by the cell.

| Interacting System | Key Downstream Pathways | Observed Outcome | Cell/System Context |

|---|---|---|---|

| Angiotensin II Receptor (Agtr1) | Gαq/11, Gα12/13 | Enhanced vascular contraction; potential role in hypertension. nih.govwikigenes.org | Vascular Smooth Muscle Cells. nih.gov |

| Toll-Like Receptors (TLRs) | NF-κB, NFAT, IRF | Amplification of pro-inflammatory cytokine release. mapmygenome.in | Microglia. mapmygenome.in |

| TNF-α Receptor | NF-κB | Prevention of apoptosis. nih.gov | Osteoclasts, Intestinal Epithelial Cells. nih.gov |

| Cysteinyl-leukotriene Receptors | - | Promotion of cell survival and chemokine generation. nih.gov | Human Mast Cells. nih.gov |

Investigation of P2Y6 Receptor Polymorphisms and Their Functional Consequences

Genetic variations within the human population can significantly impact protein function and disease susceptibility. An important area of emerging research is the investigation of single nucleotide polymorphisms (SNPs) in the P2RY6 gene, which encodes the P2Y6 receptor, and their functional consequences.

The P2RY6 gene is located on chromosome 11q13.5. researchgate.net Studies have begun to link genetic variants in this gene to a variety of human diseases, particularly those with an inflammatory component.

Inflammatory Diseases: Genome-wide association studies (GWAS) have associated variants in P2RY6 with an increased risk for chronic obstructive pulmonary disease (COPD). genecards.org Polymorphisms in the gene have also been linked to asthma and atopic dermatitis. genecards.org This suggests that altered P2Y6 receptor function could be a predisposing factor for chronic inflammatory conditions.

Neurodegenerative Diseases: The P2Y6 receptor is implicated in the phagocytic activity of microglia, the brain's immune cells. researchgate.net Dysregulation of this process is linked to neurodegeneration. Consequently, diseases such as Parkinson's disease and frontotemporal dementia/amyotrophic lateral sclerosis have been associated with the P2RY6 gene. nih.gov Knockout of the P2Y6 receptor in mouse models of Alzheimer's disease has been shown to prevent neuronal loss and cognitive deficits. researchgate.net

Glaucoma: In mice, a deficiency in the P2ry6 gene leads to chronic ocular hypertension and glaucoma-like phenotypes, including degeneration of retinal ganglion cells. globalauthorid.com This points to a crucial role for P2Y6 signaling in maintaining normal intraocular pressure.

Identifying these polymorphisms is only the first step. The next critical phase of research involves determining how these genetic changes affect receptor function. For example, a SNP could alter the receptor's affinity for its ligand (UDP), change its expression level on the cell surface, or modify its ability to couple to G-proteins and initiate downstream signaling.

This is where highly selective ligands like 5-OMe-UDP become indispensable. By expressing different P2Y6 receptor variants in cell-based systems, researchers can use 5-OMe-UDP to precisely measure changes in receptor activation, signaling strength, and downstream cellular responses. This allows for a direct correlation between a specific polymorphism and its functional outcome, providing a mechanistic understanding of how genetic variations contribute to disease risk.

Integration of Systems Biology and Omics Approaches in Purinergic Signaling Research

The complexity of purinergic signaling, with its multiple receptors, ligands, and intricate cross-talk, necessitates a holistic approach to fully understand its role in health and disease. The integration of systems biology with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful frontier in this field.

Instead of studying single molecules or pathways in isolation, systems biology aims to understand the structure and dynamics of the entire cellular network. Omics technologies provide the large-scale datasets required for this approach.

Transcriptomics (RNA-Seq): This technique can reveal how activation of the P2Y6 receptor alters the expression of thousands of genes. For example, transcriptome analysis of microglia has shown that P2Y6 signaling broadly amplifies pro-inflammatory gene expression programs initiated by TLRs. mapmygenome.in

Proteomics: This approach identifies and quantifies the entire set of proteins in a cell, providing insights into changes in signaling proteins, enzymes, and structural components following P2Y6 activation.

Metabolomics: This profiles the complete set of small-molecule metabolites, offering a functional readout of the cellular state that is downstream of gene and protein activity.

In this context, 5-OMe-UDP serves as a precision tool to perturb the system. By stimulating cells with this selective P2Y6 agonist, researchers can generate omics data that specifically reflects the consequences of P2Y6 pathway activation. This allows for the construction of detailed network models of P2Y6 signaling. These models can identify previously unknown pathway components, predict cellular responses to different stimuli, and pinpoint critical nodes that could be targeted for therapeutic intervention.

For instance, multi-omics studies are being applied to understand the role of P2Y6 in complex diseases like cancer and atherosclerosis. By integrating data on gene expression, protein levels, and metabolic changes in response to P2Y6 stimulation, researchers can build a comprehensive picture of how this receptor contributes to disease progression, potentially revealing novel biomarkers and therapeutic targets. This integrated, data-rich approach is poised to accelerate our understanding of the multifaceted roles of the P2Y6 receptor and its agonists like 5-OMe-UDP.

Q & A

Basic Questions

Q. How is 5-OMe-UDP trisodium salt synthesized and characterized in laboratory settings?

- Answer: The synthesis typically involves enzymatic or chemical modification of uridine derivatives. For example, orotidine 5′-monophosphate trisodium salt can be enzymatically prepared from uridine 5′-monophosphate using literature methods . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>96% by HPLC, as per quality control standards) . Detailed procedural descriptions must include action verbs (e.g., "dissolve," "adjust pH"), precise reagent quantities, and apparatus specifications to ensure reproducibility .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Answer: HPLC is the primary method for purity analysis, often coupled with mass spectrometry (MS) for molecular weight verification . NMR (¹H, ¹³C, and ³¹P) is critical for confirming the substitution pattern at the 5-position and the trisodium salt formation . UV spectroscopy may also be employed to quantify nucleotide concentration using extinction coefficients specific to uridine derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in enzymatic studies to ensure data reproducibility?

- Answer: Key factors include:

- Buffer Composition: Use MOPS (pH 7.5) or similar buffers to maintain enzymatic activity, avoiding divalent cation interference .

- Substrate Stability: Prepare fresh solutions to prevent hydrolysis, as nucleotide triphosphates degrade under prolonged storage .

- Controls: Include negative controls (e.g., omitting the enzyme) and positive controls (e.g., UDP-glucose for glycosyltransferase assays) .

Methodological rigor is emphasized in randomized controlled trials, such as those assessing trisodium salts in clinical models .

Q. How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

- Answer: Stability contradictions often arise from differences in temperature, humidity, or salt form. For long-term storage, keep the compound at 0–10°C under inert gas (e.g., argon) to prevent decomposition . Short-term use requires desiccation to avoid hygroscopic degradation. Comparative studies using accelerated stability testing (e.g., 40°C/75% RH for 1 month) can resolve discrepancies by simulating degradative pathways .

Q. What thermodynamic and kinetic parameters should be measured when studying this compound in enzyme-catalyzed reactions?

- Answer: Determine activation energy (Eₐ) via temperature-dependent rate assays and Gibbs free energy (ΔG) using equilibrium constants . For kinases or transferases, measure Michaelis-Menten constants (Kₘ) and catalytic efficiency (kₐₜ/Kₘ) under standardized buffer conditions . Advanced studies may employ isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. How does the 5-O-methyl modification in this compound influence its interaction with UDP-dependent enzymes compared to unmodified UDP?

- Answer: The 5-O-methyl group sterically hinders enzyme active sites, reducing substrate affinity in some glycosyltransferases . Competitive inhibition assays using unmodified UDP can quantify this effect. Structural studies (e.g., X-ray crystallography) are recommended to map binding interactions and guide mutagenesis experiments .

Methodological Guidelines

- Storage: Store at 0–10°C in airtight containers under inert gas; avoid freeze-thaw cycles .

- Handling: Use anhydrous solvents (e.g., DMF) for solubility challenges and degas buffers to prevent oxidation .

- Data Interpretation: Cross-validate results with orthogonal techniques (e.g., HPLC + NMR) to confirm metabolite identity in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.